molecular formula C8H8OS B2380933 2,3-Dihydro-1-benzofuran-5-thiol CAS No. 934347-73-6

2,3-Dihydro-1-benzofuran-5-thiol

Cat. No. B2380933
CAS RN: 934347-73-6
M. Wt: 152.21
InChI Key: VXUIGXVJRLQEBS-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1-benzofuran-5-thiol” is a chemical compound . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . It is also an intermediate formed during catalytic hydrodeoxygenation of benzofuran .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1-benzofuran-5-thiol and similar compounds has been a topic of interest in recent years . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1-benzofuran-5-thiol” is composed of fused benzene and furan rings . The molecular formula is CHNOS, with an average mass of 230.286 Da and a monoisotopic mass of 230.051376 Da .


Chemical Reactions Analysis

Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-5-thiol”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Anticancer Activity

2,3-Dihydro-1-benzofuran-5-thiol: has garnered attention due to its potential as an anticancer agent. Literature suggests that some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. Notably, compound 36 (Fig. 8) demonstrated promising activity against different types of cancer cells at a concentration of 10 μM:

Biotransformation and Hydrodeoxygenation

Researchers have investigated the biotransformation of 2,3-dihydrobenzofuran using intact cells of Pseudomonas putida UV4. Additionally, this compound serves as an intermediate during the catalytic hydrodeoxygenation of benzofuran .

Synthetic Methods and Chiral Derivatives

The synthesis of benzofuran derivatives involves diverse methods. Notably, enantioselective reduction of ketones can lead to chiral derivatives like 2-methyl-2,3-dihydro-1-benzofuran . Researchers have employed asymmetric reduction with a chiral spiroborate ester catalyst to prepare this compound .

Safety and Hazards

While specific safety data for “2,3-Dihydro-1-benzofuran-5-thiol” is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety guidelines .

Future Directions

Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-5-thiol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new benzofuran derivatives for various disorders .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUIGXVJRLQEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-thiol

CAS RN

934347-73-6
Record name 2,3-dihydro-1-benzofuran-5-thiol
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